

# Technical Guide: AMG-458 (CAS Number: 913376-83-7)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AMG-458** is a potent and selective, orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the development and progression of various human cancers.[2] **AMG-458** has demonstrated significant antitumor activity in preclinical models, both as a single agent and in combination with other therapies, such as radiotherapy. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical data, and key experimental protocols related to **AMG-458**.

## **Chemical and Physical Properties**

**AMG-458**, with the CAS number 913376-83-7, possesses the following chemical and physical characteristics.



| Property          | Value                                                                 | Reference |
|-------------------|-----------------------------------------------------------------------|-----------|
| Molecular Formula | C30H29N5O5                                                            | [3]       |
| Molecular Weight  | 539.58 g/mol                                                          | [3]       |
| Appearance        | Solid powder                                                          | [3]       |
| Solubility        | Soluble in DMSO, not in water                                         | [3]       |
| Storage           | Dry, dark, and at 0 - 4°C for<br>short term or -20°C for long<br>term | [3]       |

## **Mechanism of Action**

**AMG-458** is an ATP-competitive inhibitor of the c-Met kinase.[4] It potently inhibits both human and mouse c-Met with high selectivity. The primary mechanism of action involves the inhibition of c-Met autophosphorylation, which is a critical step in the activation of its downstream signaling pathways.

## **c-Met Signaling Pathway**

The binding of hepatocyte growth factor (HGF) to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which promote cell growth, survival, and motility.





Click to download full resolution via product page

**Diagram 1: AMG-458** inhibits the c-Met signaling pathway.

# Preclinical Data In Vitro Activity

AMG-458 demonstrates potent inhibitory activity against c-Met in various in vitro assays.

| Target/Assay                      | Cell Line | IC50/Ki    | Reference |
|-----------------------------------|-----------|------------|-----------|
| Human c-Met (Ki)                  | -         | 1.2 nM     | [3]       |
| Mouse c-Met (Ki)                  | -         | 2.0 nM     | [3]       |
| c-Met Phosphorylation             | PC3       | 60 nM      | [3]       |
| c-Met Phosphorylation             | CT26      | 120 nM     | [3]       |
| c-Met Phosphorylation             | H441      | Abrogated  | [3]       |
| c-Met Phosphorylation             | A549      | Attenuated | [3]       |
| Selectivity (c-Met vs.<br>VEGFR2) | -         | ~350-fold  | [3]       |



## In Vivo Activity

AMG-458 has shown significant anti-tumor efficacy in mouse xenograft models.

| Xenograft<br>Model | Animal Model              | Dosing                   | Outcome                             | Reference |
|--------------------|---------------------------|--------------------------|-------------------------------------|-----------|
| NIH3T3/TPR-Met     | Female CD-1<br>nu/nu mice | 30 and 100<br>mg/kg q.d. | Significant tumor growth inhibition | [3]       |
| U-87 MG            | Female CD-1<br>nu/nu mice | 30 and 100<br>mg/kg q.d. | Significant tumor growth inhibition | [3]       |

#### **Pharmacokinetics**

Pharmacokinetic studies in mice have demonstrated the oral bioavailability of AMG-458.

| Animal Model | Route | Key Parameters                                 | Reference |
|--------------|-------|------------------------------------------------|-----------|
| Balb/c mouse | IV    | CL: 0.16 (L/h)/kg, Vss: 0.31 L/kg, t1/2: 1.3 h | [1]       |
| SD rat       | IV    | CL: 0.73 (L/h)/kg, Vss: 0.62 L/kg, t1/2: 1.0 h | [1]       |

# Experimental Protocols c-Met Phosphorylation Assay (Western Blot)

This protocol describes the assessment of c-Met phosphorylation in response to **AMG-458** treatment.





Click to download full resolution via product page

**Diagram 2:** Western Blot workflow for phosphorylation analysis.



#### **Detailed Steps:**

- Cell Culture and Treatment: Plate cells such as H441 or A549 in appropriate culture dishes.
   Once confluent, treat the cells with varying concentrations of AMG-458 for a specified duration.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors to preserve protein phosphorylation.
- Protein Quantification: Determine the total protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.
- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with a blocking solution (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent nonspecific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation: After washing the membrane to remove unbound primary antibodies, incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
- Detection: Following another series of washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
- Analysis: Quantify the intensity of the bands using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.



## In Vivo Xenograft Model

This protocol outlines the procedure for establishing and evaluating the efficacy of **AMG-458** in a subcutaneous tumor xenograft model.



Click to download full resolution via product page

**Diagram 3:** Workflow for an in vivo xenograft study.

#### **Detailed Steps:**

Cell Preparation: Culture human cancer cell lines, such as U-87 MG glioblastoma cells,
 under standard conditions.[5] Harvest the cells and resuspend them in a mixture of serum-



free media or PBS and Matrigel.

- Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., female CD-1 nu/nu mice, 6-8 weeks old).
- Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions regularly (e.g., twice weekly) using digital calipers. Tumor volume can be calculated using the formula: (length × width²) / 2.
- Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, AMG-458 at 30 mg/kg, AMG-458 at 100 mg/kg). Administer the treatment orally (q.d. or b.i.d.) for the duration of the study.
- Efficacy Evaluation: Continue to monitor tumor volume and the body weight of the mice throughout the treatment period.
- Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach
  a certain size or after a specific treatment duration), euthanize the mice. Excise the tumors
  for weight measurement and further analyses, such as Western blotting for target
  engagement or immunohistochemistry.

## Radiosensitization Study (Clonogenic Survival Assay)

This protocol is designed to assess the ability of **AMG-458** to enhance the sensitivity of cancer cells to radiation.





Click to download full resolution via product page

**Diagram 4:** Workflow for a clonogenic survival assay.

#### **Detailed Steps:**

- Cell Seeding: Prepare a single-cell suspension of cancer cells (e.g., H441) and plate them at a low density in multi-well plates to ensure that individual colonies can be distinguished.
- Drug Treatment: After the cells have attached, treat them with a non-toxic concentration of AMG-458 for a specified period (e.g., 24 hours) prior to irradiation.
- Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).



- Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium.
   Incubate the plates for a period of 7 to 14 days to allow for the formation of colonies from surviving single cells.
- Colony Staining: After the incubation period, fix the colonies with a solution such as methanol and stain them with a dye like crystal violet.
- Colony Counting and Analysis: Count the number of colonies containing at least 50 cells.
   Calculate the plating efficiency and the surviving fraction for each treatment condition. The dose enhancement ratio (DER) can then be determined to quantify the radiosensitizing effect of AMG-458.

### Conclusion

**AMG-458** is a promising c-Met inhibitor with potent anti-tumor activity demonstrated in a range of preclinical models. Its well-defined mechanism of action and oral bioavailability make it an attractive candidate for further clinical development. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of **AMG-458** and other c-Met inhibitors in various cancer contexts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Comparison of Clonogenic Survival Data Obtained by Pre- and Post-Irradiation Methods -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. meliordiscovery.com [meliordiscovery.com]
- To cite this document: BenchChem. [Technical Guide: AMG-458 (CAS Number: 913376-83-7)]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1684692#amg-458-cas-number-913376-83-7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com